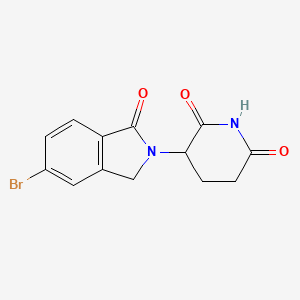
4-bromo-3-methylbut-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methylbut-2-enenitrile, also known as 4-bromo-3-methylbut-2-enenitrile, is a compound with a wide range of applications in the scientific research and laboratory setting. It is a colorless, volatile liquid with a boiling point of 98°C and a melting point of -63°C. It is a useful reagent for organic synthesis, particularly in the preparation of a variety of organic compounds. It has been found to be an effective catalyst for a range of organic reactions, including the synthesis of amines, nitriles, and heterocycles. It is also used in the synthesis of pharmaceuticals and in the development of new materials. In addition, 4-bromo-3-methylbut-2-enenitrile is used in the production of various polymers and nanomaterials.
科学的研究の応用
4-Bromo-3-methylbut-2-enenitrile has a wide range of applications in the scientific research and laboratory setting. It is used in the synthesis of a variety of organic compounds, such as amines, nitriles, and heterocycles. It is also used in the synthesis of pharmaceuticals and in the development of new materials. In addition, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile is used in the production of various polymers and nanomaterials.
作用機序
In the synthesis of 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile, the first step involves the reaction of bromoacetaldehyde with sodium nitrite in an aqueous solution to form the nitrile. The nitrile then reacts with a base, such as sodium hydroxide, to form 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile. This reaction is an example of a nucleophilic substitution reaction, in which the nucleophile (in this case, the nitrile) reacts with the electrophile (in this case, the bromoacetaldehyde) to form the desired product.
Biochemical and Physiological Effects
4-Bromo-3-methylbut-2-enenitrile has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine, a neurotransmitter involved in learning and memory. It has also been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. In addition, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile has been found to have a variety of anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
The advantages of using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. It is a useful reagent for organic synthesis and can be used to produce a variety of organic compounds. It is also an effective catalyst for a range of organic reactions. However, there are some limitations to using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile in laboratory experiments. It is volatile and can be difficult to handle, and it has a low boiling point, which can make it difficult to use in high-temperature experiments.
将来の方向性
There are a number of potential future directions for the use of 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile. One potential direction is the development of new materials, such as polymer and nanomaterials, using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile as a catalyst. Another potential direction is the development of new pharmaceuticals using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile as a starting material. Additionally, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile could be used to develop new therapeutic agents for the treatment of various diseases and disorders, such as Alzheimer's disease and cancer. Finally, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile could be used to develop new diagnostic agents for the detection of various diseases and disorders.
合成法
The synthesis of 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile is typically carried out by a two-step process. The first step involves the reaction of bromoacetaldehyde with sodium nitrite in an aqueous solution to form the nitrile. The second step involves the reaction of the nitrile with a base, such as sodium hydroxide, to form 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile. This method is simple, efficient, and cost-effective, and can be used to produce a variety of nitrile compounds.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-methylbut-2-enenitrile involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-2-buten-1-ol", "sodium bromide", "sodium cyanide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: React 3-methyl-2-buten-1-ol with sulfuric acid to form 3-methyl-2-buten-1-ol sulfate.", "Step 2: React 3-methyl-2-buten-1-ol sulfate with sodium bromide to form 4-bromo-3-methyl-2-buten-1-ol.", "Step 3: React 4-bromo-3-methyl-2-buten-1-ol with sodium cyanide in the presence of water to form 4-bromo-3-methylbut-2-enenitrile." ] } | |
CAS番号 |
92089-37-7 |
製品名 |
4-bromo-3-methylbut-2-enenitrile |
分子式 |
C5H6BrN |
分子量 |
160 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



